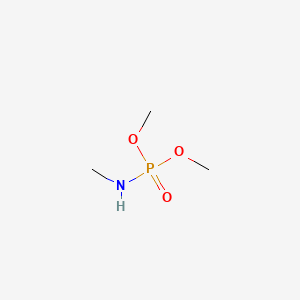
3-(Dimethylamino)-2-(3-methylphenyl)acrolein
Vue d'ensemble
Description
3-(Dimethylamino)-2-(3-methylphenyl)acrolein (DMA-3MPA) is an organic compound with a wide range of applications in scientific research, from lab experiments to biochemical and physiological studies. It is a colorless liquid with a strong odor and is used as a reagent in organic synthesis. DMA-3MPA can be synthesized by various methods, such as a condensation reaction of dimethylamine and 3-methylphenylacrolein. This compound has been widely studied in terms of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
3-(Dimethylamino)-2-(3-methylphenyl)acrolein has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of pharmaceuticals, pesticides, and dyes. In addition, it has been used as a reagent in organic reactions, such as the synthesis of amines and amides.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2-(3-methylphenyl)acrolein is not fully understood. It is thought to act as a proton donor in organic reactions, and it is believed to be involved in the formation of amides and amines. It is also thought to be involved in the formation of peptides and nucleosides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. In laboratory studies, it has been shown to have an inhibitory effect on the growth of bacteria and fungi. It has also been shown to have an inhibitory effect on the growth of cancer cells in vitro. However, its effects on humans are not known.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Dimethylamino)-2-(3-methylphenyl)acrolein has several advantages for use in lab experiments. It is a colorless liquid with a strong odor, making it easy to handle and store. It is also relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to its use in lab experiments. It is not very soluble in water, so it must be used in an organic solvent. In addition, it can be toxic if inhaled, so it should be handled with caution.
Orientations Futures
There are several potential future directions for 3-(Dimethylamino)-2-(3-methylphenyl)acrolein. One possibility is to explore its potential as an antimicrobial agent. Another possibility is to explore its potential as a therapeutic agent for cancer and other diseases. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Finally, more research could be conducted to identify new synthetic methods and applications for this compound.
Propriétés
IUPAC Name |
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-5-4-6-11(7-10)12(9-14)8-13(2)3/h4-9H,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWJFRKQPCPPQZ-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CN(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C/N(C)C)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501274 | |
| Record name | (2Z)-3-(Dimethylamino)-2-(3-methylphenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53868-37-4 | |
| Record name | (2Z)-3-(Dimethylamino)-2-(3-methylphenyl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde](/img/structure/B3065603.png)
